molecular formula C63H122N2O21P+ B1251710 Cholinephosphorylmannosylneogalabiaosylceramide

Cholinephosphorylmannosylneogalabiaosylceramide

Cat. No.: B1251710
M. Wt: 1274.6 g/mol
InChI Key: UNKZFZXETDVKBY-ZOFYPJTFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cholinephosphorylmannosylneogalabiaosylceramide is a phosphoglycosphingolipid.

Scientific Research Applications

Structural Analysis in Earthworm Glycosphingolipids

Cholinephosphorylmannosylneogalabiaosylceramide, identified in earthworm Pheretima hilgendorfi, has been structurally characterized. It represents a novel amphoteric glycosphingolipid, providing insights into earthworm lipid biochemistry. The study highlights its biosynthesis pathway, suggesting it originates from neutral glycolipids by adding a choline phosphate residue (Sugita et al., 1995).

Role in Dementia and Cognitive Dysfunction

This compound, related to choline alphoscerate (a semisynthetic derivative), has been explored in the context of cognitive dysfunction. Studies suggest its potential therapeutic benefit in dementia, emphasizing its role in improving cognition and neurological conditions (Scapicchio, 2013), (Sagaro et al., 2023).

Neuroprotective Potential in Alzheimer’s Disease

This compound's relation to choline alfoscerate, a cholinergic drug, indicates its potential in neuroprotection against Alzheimer's disease. Research suggests it can counteract neuronal death and maintain neuronal morphology in Alzheimer's models (Catanesi et al., 2020).

Impact on Astroglial Cell Proliferation and Differentiation

Studies on the effects of choline-containing compounds on astroglial cells suggest a role in modulating cell proliferation and differentiation. This has implications for understanding brain tissue repair and degenerative disease processes (Grasso et al., 2014).

Influence in Cerebrovascular Disease

This compound, via its relation to choline alphoscerate, has been studied in cerebrovascular diseases. It may enhance cognitive function and assist in recovery from cerebrovascular incidents like strokes (Parnetti et al., 2001).

Structural and Therapeutic Importance

The structural integrity of cell membranes is significantly influenced by choline-containing phospholipids like this compound. Their role in cholinergic neurotransmission and potential in treating neurodegenerative disorders is highlighted (Tayebati et al., 2015).

Role in Plant Salt Tolerance

In a non-GB accumulating grass species, choline-mediated lipid reprogramming serves as a mechanism for salt tolerance. This suggests a broader biological significance of choline-related compounds beyond animal systems (Zhang et al., 2020).

Properties

Molecular Formula

C63H122N2O21P+

Molecular Weight

1274.6 g/mol

IUPAC Name

2-[[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C63H121N2O21P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-51(68)64-46(47(67)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2)43-79-61-57(74)55(72)53(70)49(84-61)44-80-62-59(76)56(73)60(86-63-58(75)54(71)52(69)48(42-66)83-63)50(85-62)45-82-87(77,78)81-41-40-65(3,4)5/h36,38,46-50,52-63,66-67,69-76H,6-35,37,39-45H2,1-5H3,(H-,64,68,77,78)/p+1/b38-36+/t46-,47+,48+,49+,50+,52+,53-,54-,55-,56+,57+,58-,59+,60-,61+,62+,63+/m0/s1

InChI Key

UNKZFZXETDVKBY-ZOFYPJTFSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)OCC[N+](C)(C)C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COP(=O)(O)OCC[N+](C)(C)C)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COP(=O)(O)OCC[N+](C)(C)C)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

synonyms

cholinephosphoryl-6(Man alpha1-4)Gal beta1-6Gal beta1-1Cer
cholinephosphorylmannosylneogalabiaosylceramide
PGL3a glycosphingolipid

Origin of Product

United States

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